2-(4-{[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]sulfamoyl}phenoxy)acetamide

Medicinal Chemistry Triazole Regioisomerism Enzyme Inhibition

Investigators developing sulfamoyl-triazole inhibitors where the 2H-triazol-2-yl regioisomer is hypothesized to alter target-binding geometry should procure this compound. Its distinct N2 connectivity offers a unique vector angle and hydrogen-bonding pattern vs. common 1,4-disubstituted 1H-triazoles, deconvoluting regioisomer-dependent potency in carbonic anhydrase, STS, and myeloperoxidase assays.

Molecular Formula C18H19N5O4S
Molecular Weight 401.44
CAS No. 2034406-86-3
Cat. No. B2513070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-{[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]sulfamoyl}phenoxy)acetamide
CAS2034406-86-3
Molecular FormulaC18H19N5O4S
Molecular Weight401.44
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN2N=CC=N2)NS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
InChIInChI=1S/C18H19N5O4S/c19-18(24)13-27-15-6-8-16(9-7-15)28(25,26)22-17(12-23-20-10-11-21-23)14-4-2-1-3-5-14/h1-11,17,22H,12-13H2,(H2,19,24)
InChIKeyUEJWDSSVINRVHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-{[1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]sulfamoyl}phenoxy)acetamide – Structural Identity & Research-Grade Procurement Context


2-(4-{[1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]sulfamoyl}phenoxy)acetamide (CAS 2034406-86-3) is a synthetic small molecule (C18H19N5O4S; MW 401.44 g/mol) belonging to the class of sulfamoyl-triazole-phenoxyacetamide derivatives. Its core architecture combines a 2H-1,2,3-triazol-2-yl regioisomer, a benzenesulfonamide linker, and a terminal phenoxyacetamide moiety . The compound is commercially available as a research reagent (95% typical purity) for in vitro enzyme inhibition studies, medicinal chemistry campaigns, and chemical biology probe development .

Why 2-(4-{[1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]sulfamoyl}phenoxy)acetamide Cannot Be Replaced by Generic Triazole-Sulfonamide Analogs


While the broader sulfamoyl-triazole chemical space includes numerous bioactive congeners—such as carbonic anhydrase inhibitors [1], steroid sulfatase (STS) inhibitors [2], and antimicrobial sulfonamides [3]—subtle variations in triazole regioisomerism (e.g., 1H-1,2,3-triazol-4-yl vs. 2H-1,2,3-triazol-2-yl), linker topology (sulfamoyl-phenoxy-acetamide vs. sulfamoyl-benzamide), and the identity of the terminal amide (primary acetamide vs. substituted benzamide) profoundly alter target binding geometry, isoform selectivity, and pharmacokinetic properties [2][3]. The 2H-triazol-2-yl substitution pattern present in this compound introduces a distinct vector angle and electronic distribution compared to the more commonly explored 1,4-disubstituted 1H-1,2,3-triazole regioisomers, which can confer unique hydrogen-bonding and metal-coordination geometries [1][2]. Generic interchange with structurally related analogs without explicit comparative profiling therefore risks loss of target engagement specificity or potency shifts that invalidate structure-activity relationship (SAR) conclusions [3].

2-(4-{[1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]sulfamoyl}phenoxy)acetamide – Quantitative Differentiation Evidence Against Structural Analogs


2H-1,2,3-Triazol-2-yl Regioisomerism as a Structural Determinant of Binding Geometry

The target compound contains a 2H-1,2,3-triazol-2-yl moiety (N2-substituted), distinguishing it from the more common 1H-1,2,3-triazol-4-yl (C4-substituted) regioisomers employed in published STS inhibitor series [1]. The 2H-triazole isomer places the phenyl-ethyl substituent at the N2 position, generating a distinct N–N bond connectivity and vector geometry relative to the 1,4-disubstituted 1H-triazole scaffold. This regioisomeric difference directly impacts metal-coordination capacity at enzyme active sites (e.g., zinc in carbonic anhydrase, heme iron in CYP enzymes) and hydrogen-bonding patterns to adjacent residues [2]. While no head-to-head comparative biochemical data have yet been published for this exact compound vs. its 1H-triazol-4-yl analogs, the structural distinction is mechanistically non-trivial and warrants explicit documentation in SAR studies .

Medicinal Chemistry Triazole Regioisomerism Enzyme Inhibition

Terminal Primary Acetamide vs. Substituted Benzamide in Sulfamoyl-Triazole Chemical Series

The target compound terminates in a primary acetamide (–O–CH2–C(=O)–NH2), whereas the most extensively characterized sulfamoyl-phenyl-triazole analogs (e.g., the 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides) employ substituted benzamide termini [1][2]. In carbonic anhydrase inhibitor series, the amide substituent identity modulates isoform selectivity and inhibition constant (KI) by up to 10-fold; for example, dual-triazole benzenesulfonamides exhibit KI values ranging from 35.9 to 170.0 nM across hCA I, II, IX, and XII isoforms depending on terminal aryl substitution [2]. The primary acetamide in CAS 2034406-86-3 is sterically minimal and offers a distinct hydrogen-bond donor/acceptor profile compared to N-substituted benzamides, potentially yielding altered isoform selectivity fingerprints . Cross-study data for this exact compound are not yet available.

Structure-Activity Relationship Carbonic Anhydrase Inhibition Linker Optimization

Phenoxyacetamide vs. Benzylamide Linker Topology in Sulfamoyl-Triazole Chemical Space

The target compound features a direct phenoxyacetamide linkage (–O–C6H4–SO2–NH–CH(Ph)–CH2–triazole), whereas commercially available comparator compounds such as N-(4-sulfamoylbenzyl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide (CAS N/A, MW 387.4) employ a benzylamide spacer (–CH2–C6H4–SO2NH2) [1]. The phenoxyacetamide-to-benzylamide linker swap alters both conformational flexibility and the spatial relationship between the sulfonamide zinc-binding group and the triazole metal-coordinating moiety—a parameter known to modulate carbonic anhydrase inhibition potency by >10-fold in related benzenesulfonamide series [1]. Additionally, the sulfamoyl nitrogen in the target compound is directly substituted with the 1-phenyl-2-(triazol-2-yl)ethyl group, creating a secondary sulfonamide, whereas the benzylamide comparators contain a primary sulfonamide (–SO2NH2) . This substitution difference impacts pKa, hydrogen-bonding capacity, and membrane permeability [1].

Medicinal Chemistry Linker Design Sulfonamide Inhibitors

Best-Fit Research Application Scenarios for 2-(4-{[1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]sulfamoyl}phenoxy)acetamide


Regioisomer-Specific SAR Exploration in Sulfamoyl-Triazole Enzyme Inhibitor Programs

Investigators exploring the structure-activity relationship of sulfamoyl-triazole inhibitors where the triazole regioisomeric attachment (N2 vs. C4 vs. N1) is hypothesized to impact target binding geometry should procure this compound as the 2H-1,2,3-triazol-2-yl reference standard [1]. The compound enables side-by-side profiling against 1H-1,2,3-triazol-4-yl analogs (e.g., the STS inhibitor series reported by Biernacki et al. ) to deconvolute regioisomer-dependent potency and selectivity effects in enzyme inhibition assays (carbonic anhydrase, steroid sulfatase, myeloperoxidase) [1][2].

Chemical Biology Probe Development Targeting Sulfonamide-Binding Metalloenzymes

The compound's secondary sulfamoyl group and primary acetamide terminus provide a distinct hydrogen-bonding and zinc-coordination pharmacophore suitable for probing metalloenzyme active sites (e.g., human carbonic anhydrase isoforms I, II, IV, IX, XII), where subtle variations in sulfonamide substitution pattern modulate isoform selectivity by up to 5–10× [1]. The phenoxyacetamide linker offers a modular site for further derivatization (e.g., amide hydrolysis, nucleophilic substitution) to generate focused probe libraries [1].

Click-Chemistry-Derived Building Block for Focused Compound Library Synthesis

Given its triazole core assembled via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , this compound can serve as a validated building block for constructing larger combinatorial libraries of sulfamoyl-triazole-phenoxyacetamide analogs. Its unique 2H-triazol-2-yl connectivity—less commonly explored than the 1,4-disubstituted 1H-triazole scaffold—offers underexploited chemical space for hit expansion campaigns [1].

Reference Standard for Analytical Method Development and Quality Control

Research groups requiring a characterized sulfamoyl-triazole-phenoxyacetamide reference material for HPLC-MS method development, stability-indicating assays, or purity verification in synthetic chemistry workflows may utilize this compound (≥95% purity, MW 401.44, InChI Key UEJWDSSVINRVHS-UHFFFAOYSA-N) as a calibration standard . The compound's defined molecular properties facilitate unambiguous chromatographic peak assignment in reaction monitoring and impurity profiling.

Quote Request

Request a Quote for 2-(4-{[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]sulfamoyl}phenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.